rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid
Description
rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 2-cyanophenyl substituent. Cyclopropane derivatives are widely studied for their conformational rigidity, which enhances binding specificity in pharmaceutical and agrochemical contexts . The 2-cyano group is an electron-withdrawing substituent, likely influencing the compound’s acidity, solubility, and reactivity compared to analogs with electron-donating groups.
Properties
IUPAC Name |
(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-6-7-3-1-2-4-8(7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXXBNRXORCRTG-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H9NO2
- CAS Number : 164182192
- Structure : The compound features a cyclopropane ring with a carboxylic acid group and a cyanophenyl substituent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (ER positive) | 15.24 ± 1.56 |
| This compound | MDA-MB-231 (Triple negative) | 12.67 ± 0.98 |
| Doxorubicin (Standard) | MCF-7 | 9.29 ± 1.02 |
| Doxorubicin (Standard) | MDA-MB-231 | 7.68 ± 5.36 |
The compound exhibits promising activity against the MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating significant cytotoxicity compared to the standard drug Doxorubicin.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through several pathways:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways, possibly through mitochondrial dysfunction.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
A notable study conducted by Mummadi et al. explored the synthesis and biological evaluation of various cyclopropane derivatives, including this compound. The study utilized an MTT assay to assess cytotoxicity against breast cancer cell lines and reported significant findings regarding structure-activity relationships (SARs).
Key Findings
- Substituents on the phenyl ring influenced the activity; electron-withdrawing groups enhanced potency.
- The compound showed selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters of rac-(1R,2R)-2-(2-cyanophenyl)cyclopropane-1-carboxylic acid with similar compounds:
*Inferred based on substituent effects. †Values from fluorophenyl analog .
Key Observations:
- Acidity: The 2-cyano group’s strong electron-withdrawing nature likely lowers the pKa compared to halogenated analogs (e.g., 4.56 for 2-chlorophenyl ), enhancing solubility in basic media.
- Molecular Weight: The cyano substituent increases molecular weight relative to fluorine (180.18) but remains lower than chloro-methoxy derivatives (226.66) .
- Polarity: The cyano group may improve aqueous solubility compared to hydrophobic substituents like CF₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
